2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Overview
Description
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with the molecular formula C14H24N2O4. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry. The compound is characterized by its spirocyclic structure, which includes a diazaspirodecane core and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for scalability, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions at the diazaspirodecane core.
Oxidation and Reduction: Potential oxidation of the amine groups and reduction of any ketone functionalities.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: The primary product is the free amine form of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid largely depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The diazaspirodecane core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Allyloxy)carbonyl]-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- tert-Butyl 8-[(2-ethyl-1H-imidazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides stability and reactivity that are advantageous in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-9-14(4-6-15-7-5-14)8-10(16)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQABZUNBRISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.